molecular formula C5H2N2O2S B1500479 5-Cyano-1,2-thiazole-3-carboxylic acid CAS No. 91319-29-8

5-Cyano-1,2-thiazole-3-carboxylic acid

Cat. No. B1500479
CAS RN: 91319-29-8
M. Wt: 154.15 g/mol
InChI Key: FTUNDVMXOMWULV-UHFFFAOYSA-N
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Description

5-Cyano-1,2-thiazole-3-carboxylic acid is a compound that contains a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . It’s a significant platform in a number of medicinally relevant molecules .


Synthesis Analysis

The synthesis of thiazole derivatives, including 5-Cyano-1,2-thiazole-3-carboxylic acid, involves a series of chemical reactions . The compounds are characterized using 1H and 13C NMR and tested against various enzymes .


Molecular Structure Analysis

The molecular structure of 5-Cyano-1,2-thiazole-3-carboxylic acid is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in 5-Cyano-1,2-thiazole-3-carboxylic acid has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Safety and Hazards

The safety information for 5-Thiazolecarboxylic acid, a related compound, indicates that it should be kept in a dark place, in an inert atmosphere, at room temperature . The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

Thiazole derivatives, including 5-Cyano-1,2-thiazole-3-carboxylic acid, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have shown potential in the development of various drugs and biologically active agents . Future research may focus on further exploring the therapeutic potential of these compounds and developing more potent and selective inhibitors .

properties

IUPAC Name

5-cyano-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-2-3-1-4(5(8)9)7-10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNDVMXOMWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665101
Record name 5-Cyano-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-1,2-thiazole-3-carboxylic acid

CAS RN

91319-29-8
Record name 5-Cyano-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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